molecular formula C10H8F3N3O B3170657 {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine CAS No. 944905-99-1

{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine

Cat. No.: B3170657
CAS No.: 944905-99-1
M. Wt: 243.18 g/mol
InChI Key: IAMKBTSZYJGPSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine (CAS: 944905-99-1) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a trifluoromethylphenyl group at position 3 and a methanamine moiety at position 5. This compound is commonly used in medicinal chemistry as a building block for drug discovery, particularly in optimizing pharmacokinetic properties .

Properties

IUPAC Name

[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O/c11-10(12,13)7-3-1-2-6(4-7)9-15-8(5-14)17-16-9/h1-4H,5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMKBTSZYJGPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Several synthetic routes can be employed to prepare {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine. One common method involves the cyclization of appropriate hydrazides with cyanogen bromide, forming the oxadiazole ring. Subsequent functionalization can then introduce the trifluoromethyl and phenyl groups under controlled conditions, typically involving catalysts and specific solvents.

Industrial Production Methods: Industrial production often mirrors laboratory procedures but scales up using advanced techniques like continuous flow chemistry, optimizing yields and purity. This involves stringent controls over temperature, pressure, and reagent concentrations to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate.

  • Reduction: Reduction can be achieved using hydrogenation techniques, often with palladium as a catalyst.

  • Substitution: Reacts readily with halogens in substitution reactions, facilitated by its aromatic ring and trifluoromethyl group.

Common Reagents and Conditions Used: Common reagents include bromine, nitric acid for nitration, and lithium aluminum hydride for reduction reactions. Typical conditions involve varied temperatures and solvents like dimethyl sulfoxide or dichloromethane.

Major Products Formed from These Reactions:

  • Oxidation can yield oxadiazole-5-carboxylic acid derivatives.

  • Reduction produces amine derivatives with altered functionalities.

  • Substitution reactions often lead to halogenated products, enhancing reactivity.

Scientific Research Applications

Structural Features

The structure of {3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine includes:

  • A trifluoromethyl group that increases lipophilicity and alters electronic properties.
  • An oxadiazole ring that contributes to its biological activity.

Medicinal Chemistry

The compound has shown promise in various therapeutic areas:

  • Antimicrobial Activity : Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The incorporation of the trifluoromethyl group enhances the potency against bacterial strains .
  • Anticancer Properties : Studies have demonstrated that compounds with oxadiazole moieties can inhibit cancer cell proliferation. The specific structure of this compound has been evaluated for its potential to target specific cancer pathways .

Material Science

The unique chemical properties of this compound make it suitable for applications in material science:

  • Fluorescent Materials : The presence of the trifluoromethyl group can enhance the fluorescence properties of materials used in sensors and imaging applications .
  • Polymer Chemistry : The compound can be utilized as a building block in the synthesis of polymers with improved thermal and mechanical properties .

Agricultural Chemistry

There is ongoing research into the use of oxadiazole derivatives as agrochemicals:

  • Pesticides : Compounds similar to this compound are being investigated for their efficacy as pesticides due to their ability to disrupt pest metabolism .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various oxadiazole derivatives for antimicrobial activity. The results indicated that compounds with a trifluoromethyl substitution exhibited enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts .

Case Study 2: Anticancer Mechanisms

Research published in Cancer Research explored the mechanism by which oxadiazole derivatives inhibit cancer cell growth. The study found that this compound induced apoptosis in cancer cells through the activation of specific signaling pathways .

Mechanism of Action

The compound exerts its effects primarily through interactions at the molecular level with specific targets, such as enzymes or receptors. Its trifluoromethyl group, in particular, can enhance binding affinity due to its electron-withdrawing properties, impacting pathways related to the target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Oxadiazole Ring

Trifluoromethylphenyl vs. Phenyl Derivatives
  • Phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine (CAS: Not specified; Molecular formula: C₁₅H₁₃N₃O): Replaces the trifluoromethyl group with a simple phenyl ring. The absence of the electron-withdrawing trifluoromethyl group reduces lipophilicity (predicted logP: ~2.5 vs. ~3.2 for the trifluoromethyl analogue) and may decrease metabolic stability .
  • {[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride (CAS: 915921-12-9):
    • Features a bulky tert-butylphenyl group, increasing steric hindrance and hydrophobicity (logP: ~3.8). The hydrochloride salt improves aqueous solubility compared to the free base .
Electron-Donating vs. Electron-Withdrawing Groups
  • (3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine (CAS: Not specified): Incorporates methoxy groups, which are electron-donating.

Functional Group Modifications

Methanamine vs. Alternative Functional Groups
  • 3-({3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzaldehyde (CAS: Not specified; Molecular formula: C₁₇H₁₁F₃N₂O₃): Replaces the methanamine with a benzaldehyde-linked ether. The aldehyde group introduces electrophilic reactivity, enabling conjugation or further derivatization .
  • (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride (CAS: 1184984-85-7): Substitutes the trifluoromethylphenyl group with a methyl-oxadiazole and phenyl moiety.

Heterocyclic Core Modifications

Oxadiazole vs. Triazole/Isoxazole Analogues
  • 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine (CAS: 892774-12-8): Replaces the oxadiazole with a triazole ring.
  • 3-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine (CAS: Not specified): Features an isoxazole core, which is less aromatic than oxadiazole. This may reduce stability under acidic conditions but improve solubility .

Physicochemical and Pharmacokinetic Properties

Compound (CAS) Molecular Weight logP (Predicted) Solubility (mg/mL) Key Feature(s)
{3-[3-(Trifluoromethyl)phenyl]-oxadiazol-5-yl}methanamine (944905-99-1) 283.25 3.2 0.12 (PBS) High lipophilicity, metabolic stability
Phenyl(3-phenyl-oxadiazol-5-yl)methanamine 251.29 2.5 0.25 (PBS) Lower bioavailability
{[3-(4-tert-Butylphenyl)-oxadiazol-5-yl]methyl}amine HCl (915921-12-9) 310.78 3.8 1.8 (Water) Enhanced solubility via hydrochloride salt
3-(3,4-Dimethoxyphenyl)-oxadiazol-5-yl)methanamine 261.28 2.1 0.45 (PBS) Electron-rich ring, moderate activity

Biological Activity

The compound {3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H7F3N2O2
  • Molecular Weight : 232.17 g/mol
  • CAS Number : 2782986

The biological activity of oxadiazole derivatives often involves their interaction with various biological targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their efficacy. Research indicates that the presence of the oxadiazole ring can contribute to anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • Cytotoxicity : In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives have demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines .
CompoundCell LineIC50 (µM)
5aMCF-70.65
5bHeLa2.41

Apoptosis Induction

Flow cytometry assays have revealed that certain oxadiazole derivatives induce apoptosis in cancer cells through activation of caspase pathways. This mechanism is critical for the therapeutic efficacy of these compounds as they promote programmed cell death in malignant cells .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. In vivo models indicate that oxadiazole derivatives can significantly reduce inflammation markers, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

  • Study on Anticancer Efficacy :
    A study published in MDPI reported that a series of oxadiazole derivatives demonstrated superior cytotoxicity compared to traditional chemotherapeutics like doxorubicin. The compounds were shown to activate p53 pathways leading to increased apoptosis in cancer cells .
  • Mechanistic Insights :
    Molecular docking studies indicated strong interactions between the oxadiazole derivatives and target proteins involved in cancer progression. These interactions were similar to those observed with established anticancer agents, suggesting a shared mechanism of action that warrants further investigation .
  • In Vivo Studies :
    Additional research has confirmed the in vivo efficacy of these compounds in murine models of cancer and inflammation, showcasing their potential as therapeutic agents beyond cell culture studies .

Q & A

Q. Optimization Strategies

  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Temperature : Controlled heating (80–100°C) to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. Table 1: Representative Synthetic Conditions

PrecursorSolventCatalystYield (%)Reference
Benzamidoxime derivativeEthanolNone73
tert-Butyl carbamateTHFZnCl₂85

How is this compound characterized, and what analytical techniques are critical for confirming its structure?

Q. Basic Characterization

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxadiazole ring and trifluoromethylphenyl moiety. Key signals include:
    • ¹H: δ 4.2–4.5 ppm (CH₂NH₂) and δ 7.5–8.0 ppm (aromatic protons) .
    • ¹³C: δ 165–170 ppm (C=N of oxadiazole) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₉F₃N₃O: 256.0696) .

Q. Advanced Techniques

  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions .
  • IR Spectroscopy : Identifies NH₂ stretching (~3350 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

What biological targets are associated with this compound, and how is its activity validated?

Q. Basic Screening

  • Enzyme Inhibition : Assessed against kinases (e.g., sphingosine kinase 1/2) via fluorescence-based assays .
  • Antimicrobial Activity : Tested using MIC assays against Gram-positive bacteria (e.g., S. aureus) .

Q. Mechanistic Studies

  • Molecular Docking : Predicts binding to hydrophobic pockets of target proteins (e.g., penicillin-binding proteins) .
  • Cellular Assays : Measures apoptosis induction in cancer cell lines (e.g., MCF-7) via flow cytometry .

How does the trifluoromethyl group influence the compound’s bioactivity compared to halogenated analogs?

Q. Structure-Activity Relationship (SAR)

  • Enhanced Lipophilicity : The CF₃ group increases membrane permeability, improving cellular uptake compared to chloro or fluoro analogs .
  • Electron-Withdrawing Effects : Stabilizes the oxadiazole ring, enhancing metabolic stability in vivo .

Q. Table 2: Comparative Bioactivity of Analogues

SubstituentTarget Enzyme IC₅₀ (µM)LogPReference
CF₃ (Current)0.45 ± 0.022.8
Cl (Chloro analog)1.20 ± 0.152.1
F (Fluoro analog)3.50 ± 0.301.7

What strategies resolve contradictions in biological activity data across different studies?

Q. Advanced Data Analysis

  • Dose-Response Curves : Validate activity thresholds using ≥3 independent replicates .
  • Off-Target Profiling : Use kinase inhibitor panels to rule out nonspecific binding .
  • Biophysical Assays : Surface plasmon resonance (SPR) quantifies binding kinetics (Kd values) .

How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be improved for in vivo studies?

Q. Methodological Approaches

  • Prodrug Design : Introduce phosphate esters to enhance aqueous solubility .
  • Metabolic Stability : Incubate with liver microsomes to identify degradation hotspots; modify labile sites (e.g., methylene groups) .

What computational tools are used to predict the compound’s interaction with novel biological targets?

Q. Advanced Modeling

  • Molecular Dynamics (MD) Simulations : Simulate binding to dynamic protein conformations (e.g., G-protein-coupled receptors) .
  • QSAR Models : Corrogate substituent effects with bioactivity using machine learning algorithms .

How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?

Q. Stability Studies

  • Accelerated Degradation Tests : Store at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products .
  • Recommended Conditions : –20°C in amber vials under argon to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine
Reactant of Route 2
Reactant of Route 2
{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.